2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid
Overview
Description
2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid is a chemical compound with the CAS Number: 955400-50-7 . It has a molecular weight of 249.31 and its IUPAC name is 2-(4-(dimethylamino)phenyl)-1H-1lambda3-thiazole-4-carboxylic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-7,17H,1-2H3,(H,15,16) . The canonical SMILES representation is CN©C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.30 g/mol . It has a topological polar surface area of 81.7 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 3 . The XLogP3-AA value is 2.6 .Scientific Research Applications
Pharmaceutical Intermediates
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural features, particularly the thiazole ring, are common in many drugs due to their bioactive properties . The dimethylamino group attached to the phenyl ring can act as an electron donor, which is a beneficial feature in many pharmacophores.
Organic Synthesis
In the field of organic chemistry, this compound is utilized for constructing more complex molecules. Its reactivity, especially the carboxylic acid functionality, allows for various coupling reactions that can lead to new classes of compounds with potential applications in material science and medicinal chemistry .
Dye-Sensitized Solar Cells (DSSCs)
The electron-donating properties of the dimethylamino group make this compound a candidate for use in dye-sensitized solar cells. As part of the sensitizer dye molecules, it can enhance the photovoltaic performance by improving the binding ability to TiO2, which is crucial for the efficiency of DSSCs .
Biological Activities
Thiazole derivatives, including this compound, exhibit a wide range of biological activities. They have been studied for their antibacterial, antifungal, anti-inflammatory, and antitumor properties. The position and nature of substituents on the thiazole ring significantly influence these biological outcomes .
Safety And Hazards
properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXUFSBJQHZIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640661 | |
Record name | 2-[4-(Dimethylamino)phenyl]-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid | |
CAS RN |
955400-50-7 | |
Record name | 2-[4-(Dimethylamino)phenyl]-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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